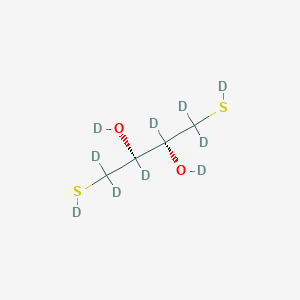
(+/-)-1,4-Dithiothreitol-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-1,4-Dithiothreitol-d10 is a deuterated form of 1,4-Dithiothreitol, a compound widely used in biochemistry and molecular biology. The deuterated version is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties. This compound is known for its ability to reduce disulfide bonds in proteins and peptides, making it an essential reagent in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1,4-Dithiothreitol-d10 typically involves the deuteration of 1,4-Dithiothreitol. The process begins with the preparation of 1,4-Dithiothreitol, which is synthesized through the reduction of 1,4-Dithiane-2,5-diol. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterium oxide (D2O) as the deuterium source. The reaction conditions include a controlled temperature and pH to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-1,4-Dithiothreitol-d10 undergoes various chemical reactions, including:
Reduction: It is primarily known for its reducing properties, particularly in breaking disulfide bonds in proteins and peptides.
Oxidation: It can be oxidized to form a cyclic disulfide, which is a reversible reaction.
Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out under mild conditions to prevent the degradation of sensitive biomolecules.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and iodine (I2) are used. The reaction conditions include a controlled environment to prevent over-oxidation.
Substitution: Various electrophiles can be used for substitution reactions, and the conditions depend on the specific electrophile and desired product.
Major Products
The major products formed from these reactions include reduced proteins and peptides, cyclic disulfides, and substituted thiol derivatives.
Aplicaciones Científicas De Investigación
(+/-)-1,4-Dithiothreitol-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a standard in NMR spectroscopy.
Biology: It is employed in the study of protein folding and structure by reducing disulfide bonds in proteins.
Medicine: It is used in the preparation of pharmaceuticals and in the study of redox biology.
Industry: It is used in the manufacturing of various biochemical reagents and in the quality control of deuterated compounds.
Mecanismo De Acción
The mechanism of action of (+/-)-1,4-Dithiothreitol-d10 involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound react with the disulfide bonds, breaking them and forming two thiol groups. This reaction is crucial in maintaining the reduced state of proteins and preventing the formation of incorrect disulfide bonds during protein folding. The molecular targets include cysteine residues in proteins, and the pathways involved are related to redox regulation and protein folding.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiothreitol: The non-deuterated form, widely used in similar applications but lacks the unique properties required for NMR spectroscopy.
2-Mercaptoethanol: Another reducing agent used in biochemistry but with different chemical properties and applications.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent with similar applications but different chemical properties and stability.
Uniqueness
(+/-)-1,4-Dithiothreitol-d10 is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy. Its ability to reduce disulfide bonds efficiently and its stability under various conditions make it a valuable reagent in biochemical research.
Propiedades
Fórmula molecular |
C4H10O2S2 |
|---|---|
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
(2S,3S)-1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D,5D,6D/hD2 |
Clave InChI |
VHJLVAABSRFDPM-ISETZWPUSA-N |
SMILES isomérico |
[2H][C@]([C@@]([2H])(C([2H])([2H])S[2H])O[2H])(C([2H])([2H])S[2H])O[2H] |
SMILES canónico |
C(C(C(CS)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















